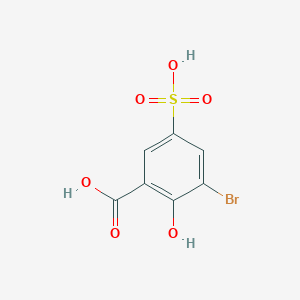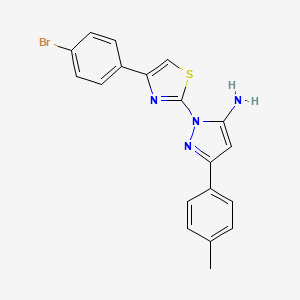![molecular formula C16H15NO4 B14173077 5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione CAS No. 923004-66-4](/img/structure/B14173077.png)
5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group at the 5-position, a nitro group at the 4’-position, and two ketone groups at the 3 and 4 positions of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione typically involves multi-step organic reactions. One common method includes the nitration of 5-tert-butylbiphenyl followed by oxidation to introduce the ketone functionalities. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products
Reduction: 5-tert-Butyl-4’-amino[1,1’-biphenyl]-3,4-dione.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The compound’s biphenyl structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the nitro and ketone groups, making it less reactive in certain chemical reactions.
4-tert-Butyl-4’-nitrobiphenyl: Similar structure but lacks the ketone groups, affecting its reactivity and applications.
Tetra(4-tert-butyl-5-nitro)phthalocyanine: Contains multiple nitro groups and a phthalocyanine core, used in different applications such as catalysis and dye production.
Uniqueness
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione is unique due to the combination of its tert-butyl, nitro, and ketone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
923004-66-4 |
|---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
3-tert-butyl-5-(4-nitrophenyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H15NO4/c1-16(2,3)13-8-11(9-14(18)15(13)19)10-4-6-12(7-5-10)17(20)21/h4-9H,1-3H3 |
InChI-Schlüssel |
JBXWMIUXXNFVTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=O)C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)


![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
